Cas no 2138061-02-4 (N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine)

N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2138061-02-4
- N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine
- EN300-1158500
-
- Inchi: 1S/C13H21NO/c1-3-14-12-5-4-10(2)13(8-12)11-6-7-15-9-11/h6-7,9-10,12-14H,3-5,8H2,1-2H3
- InChI Key: JNSLHJGPELBJSQ-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1)C1CC(CCC1C)NCC
Computed Properties
- Exact Mass: 207.162314293g/mol
- Monoisotopic Mass: 207.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 25.2Ų
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158500-0.05g |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine |
2138061-02-4 | 0.05g |
$1212.0 | 2023-06-08 | ||
Enamine | EN300-1158500-0.5g |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine |
2138061-02-4 | 0.5g |
$1385.0 | 2023-06-08 | ||
Enamine | EN300-1158500-2.5g |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine |
2138061-02-4 | 2.5g |
$2828.0 | 2023-06-08 | ||
Enamine | EN300-1158500-0.1g |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine |
2138061-02-4 | 0.1g |
$1269.0 | 2023-06-08 | ||
Enamine | EN300-1158500-0.25g |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine |
2138061-02-4 | 0.25g |
$1328.0 | 2023-06-08 | ||
Enamine | EN300-1158500-1.0g |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine |
2138061-02-4 | 1g |
$1442.0 | 2023-06-08 | ||
Enamine | EN300-1158500-5.0g |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine |
2138061-02-4 | 5g |
$4184.0 | 2023-06-08 | ||
Enamine | EN300-1158500-10.0g |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine |
2138061-02-4 | 10g |
$6205.0 | 2023-06-08 |
N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine Related Literature
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine
Exploring N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine (CAS No. 2138061-02-4): Properties, Applications, and Research Insights
In the ever-evolving landscape of organic chemistry, N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine (CAS No. 2138061-02-4) has emerged as a compound of significant interest. This structurally unique molecule combines a cyclohexane backbone with a furan ring and an ethylamine substituent, offering a versatile platform for research and potential applications. Its molecular formula and structural features make it a subject of study in fields ranging from medicinal chemistry to material science.
The compound's furan-3-yl moiety is particularly noteworthy, as furan derivatives are widely recognized for their role in bioactive molecules and pharmaceutical intermediates. Researchers are increasingly exploring how the N-ethyl and 4-methylcyclohexane components influence the compound's physicochemical properties, including solubility, stability, and reactivity. Recent studies have highlighted its potential as a building block for more complex molecular architectures.
From a synthetic chemistry perspective, CAS 2138061-02-4 presents intriguing challenges and opportunities. The stereochemistry of the cyclohexane ring and the positioning of the methyl group at the 4-position can significantly impact the compound's conformational dynamics. This has led to investigations into its chiral separation and enantioselective synthesis, topics that are currently trending in organic synthesis forums and research publications.
In the context of drug discovery, the amine functionality of this compound makes it a candidate for structure-activity relationship (SAR) studies. While not a pharmaceutical itself, its scaffold shares features with molecules that interact with CNS targets, sparking discussions in neuroscience research circles about its potential as a lead compound for novel therapeutic agents.
The material science community has also taken notice of N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine. Its combination of aromatic and aliphatic components suggests possible applications in polymer chemistry and functional materials. Researchers are particularly interested in how the furan ring might contribute to photophysical properties or serve as a reactive handle for further modifications.
Analytical chemists have developed specialized HPLC methods and mass spectrometry protocols to characterize this compound, addressing common search queries about its analytical characterization. The compound's UV absorption profile and chromatographic behavior have been documented in several technical reports, providing valuable data for researchers working with this material.
In computational chemistry studies, molecular modeling of this compound has revealed interesting insights into its electronic structure and conformational preferences. These in silico investigations complement experimental work and help predict the compound's behavior in various environments, a topic frequently searched in cheminformatics databases.
The safety profile and handling considerations for CAS 2138061-02-4 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) and ventilation are recommended when working with this material, as with any chemical substance.
Looking ahead, the scientific community continues to explore new synthetic routes to N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine, with particular focus on green chemistry approaches that minimize waste and energy consumption. This aligns with current trends in environmentally friendly synthesis and atom economy principles that dominate modern chemical research discussions.
For researchers seeking reference standards or custom synthesis of this compound, several specialty chemical suppliers now include 2138061-02-4 in their catalogs. The growing commercial availability reflects increasing demand from both academic and industrial laboratories working in chemical biology and materials development.
In conclusion, N-ethyl-3-(furan-3-yl)-4-methylcyclohexan-1-amine represents an intriguing case study in contemporary chemical research. Its structural complexity, synthetic accessibility, and potential applications across multiple disciplines ensure its continued relevance in scientific literature and laboratory investigations worldwide.
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